molecular formula C11H22N2O3 B7942311 N-t-butoxycarbonyl-N'-isobutyrylethylenediamine

N-t-butoxycarbonyl-N'-isobutyrylethylenediamine

Cat. No.: B7942311
M. Wt: 230.30 g/mol
InChI Key: XLZIHYVTYKBURB-UHFFFAOYSA-N
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Description

N-t-butoxycarbonyl-N’-isobutyrylethylenediamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-butoxycarbonyl-N’-isobutyrylethylenediamine typically involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of N-t-butoxycarbonyl-N’-isobutyrylethylenediamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-t-butoxycarbonyl-N’-isobutyrylethylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N-t-butoxycarbonyl-N’-isobutyrylethylenediamine exerts its effects involves the formation of a stable carbamate linkage between the Boc group and the amine. This linkage protects the amine from unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyloxycarbonyl-ethylenediamine: Similar in structure but lacks the isobutyryl group.

    N-tert-butyloxycarbonyl-propylenediamine: Contains a propylene chain instead of an ethylene chain.

    N-tert-butyloxycarbonyl-butylamine: Features a butylamine backbone instead of ethylenediamine.

Uniqueness

N-t-butoxycarbonyl-N’-isobutyrylethylenediamine is unique due to the presence of both the Boc and isobutyryl groups, which provide enhanced stability and selectivity in synthetic applications. The combination of these groups allows for more precise control over the protection and deprotection of amine functionalities .

Properties

IUPAC Name

tert-butyl N-[2-(2-methylpropanoylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(2)9(14)12-6-7-13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZIHYVTYKBURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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